molecular formula C14H14ClNO B3108780 5-Chloro-2-(4-ethylphenoxy)aniline CAS No. 16859-64-6

5-Chloro-2-(4-ethylphenoxy)aniline

Cat. No.: B3108780
CAS No.: 16859-64-6
M. Wt: 247.72 g/mol
InChI Key: DJOCMIYLDBQJBE-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloro group, an ethylphenoxy group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

5-Chloro-2-(4-ethylphenoxy)aniline is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-ethylphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 5-chloro-2-nitroaniline with 4-ethylphenol under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and more efficient catalytic systems to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-ethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces the corresponding amine .

Mechanism of Action

The mechanism of action for 5-Chloro-2-(4-ethylphenoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The chloro and ethylphenoxy groups can participate in various binding interactions, influencing the compound’s activity and specificity . The exact pathways and molecular targets depend on the specific application and context of use.

Properties

IUPAC Name

5-chloro-2-(4-ethylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOCMIYLDBQJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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